Niclosamide (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

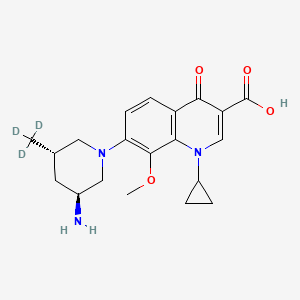

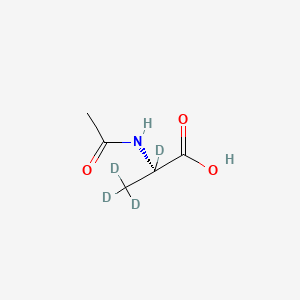

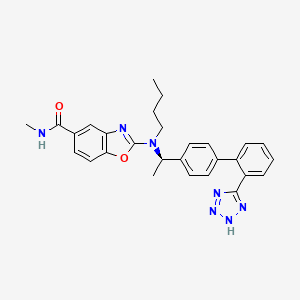

Niclosamide (sodium) is a derivative of niclosamide, an anthelmintic medication primarily used to treat tapeworm infestations. It is known for its broad-spectrum antiviral, antibacterial, and anticancer properties. Niclosamide was first synthesized in 1958 and has been included in the World Health Organization’s List of Essential Medicines . It works by inhibiting glucose uptake and oxidative phosphorylation in parasites, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niclosamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline to produce niclosamide .

Industrial Production Methods: Industrial production of niclosamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: Niclosamide can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.

Reduction: The nitro group in niclosamide can be reduced to an amine group under suitable conditions.

Substitution: Niclosamide can undergo nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted niclosamide derivatives.

Scientific Research Applications

Niclosamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular metabolism and signaling pathways.

Medicine: Explored for repurposing in treating viral infections, cancer, and metabolic disorders. .

Industry: Used as a molluscicide and piscicide in aquaculture to control unwanted species.

Mechanism of Action

Niclosamide exerts its effects by uncoupling oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disrupts the energy metabolism of parasites, resulting in their death. It also inhibits various signaling pathways, including Wnt/β-catenin, NF-κB, and mTOR, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Praziquantel: Another anthelmintic used to treat tapeworm infections. Unlike niclosamide, it is effective against a broader range of parasitic worms.

Albendazole: Used to treat a variety of parasitic worm infestations. It works by inhibiting microtubule synthesis in parasites.

Mebendazole: Similar to albendazole, it disrupts microtubule formation in parasitic worms.

Uniqueness of Niclosamide: Niclosamide is unique due to its broad-spectrum antiviral and anticancer properties, which are not commonly found in other anthelmintics. Its ability to inhibit multiple signaling pathways makes it a versatile compound for repurposing in various therapeutic areas .

Properties

Molecular Formula |

C13H7Cl2N2NaO4 |

|---|---|

Molecular Weight |

349.10 g/mol |

IUPAC Name |

sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |

InChI |

InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |

InChI Key |

DQZCVHZGOQFNDC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

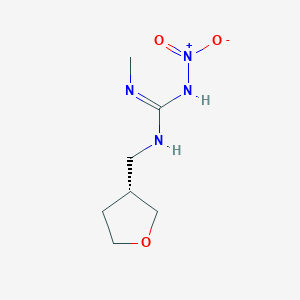

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)

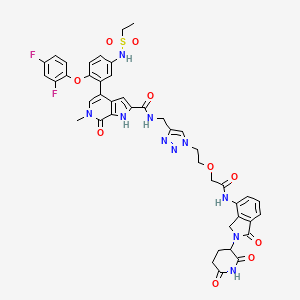

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)